molecular formula C7H6F2O B7967070 3,4-Difluoro-2-methylphenol

3,4-Difluoro-2-methylphenol

Cat. No.: B7967070
M. Wt: 144.12 g/mol
InChI Key: BOYQCJIIDRSQLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylphenol (CAS 1232774-26-3) is an off-white to white solid with a molecular weight of 144.12 g/mol and the molecular formula C7H6F2O . It is a fluorinated phenolic compound that serves as a versatile and high-value building block in organic synthesis and medicinal chemistry research. The presence of both hydroxyl and fluorine substituents on the aromatic ring makes it a valuable precursor for developing more complex molecules, particularly in the synthesis of specialized ligands and potential pharmaceutical candidates . Fluorine incorporation is a key strategy in modern drug design, as it can significantly improve a compound's biological activity, metabolic stability, and membrane permeation . As such, this compound is of interest for researchers working in areas such as computer-aided drug design (CADD) and the synthesis of novel chemical entities for biological screening . The product is offered with a guaranteed purity of 97% to >98% . It is soluble in most common organic solvents and should be stored at cool temperatures (recommended 3-5 °C) for optimal stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYQCJIIDRSQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The substitution occurs under high-temperature conditions (150–200°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium fluoride (KF) serves as the fluoride source, often enhanced by crown ethers (e.g., 18-crown-6) to solubilize the fluoride ions and accelerate the reaction. The general reaction scheme is:

3,4-Dichloro-2-methylphenol+2KFThis compound+2KCl\text{3,4-Dichloro-2-methylphenol} + 2\text{KF} \rightarrow \text{this compound} + 2\text{KCl}

Challenges and Optimization

  • Regioselectivity : The methyl group at position 2 directs incoming fluoride ions to the para position, necessitating precise control of reaction conditions to avoid over-fluorination.

  • Solvent Choice : DMSO outperforms DMF in minimizing side reactions, as it stabilizes the transition state more effectively.

  • Catalysis : Crown ethers improve reaction kinetics by chelating potassium ions, increasing fluoride nucleophilicity.

Table 1: Halogen Exchange Conditions and Outcomes

ParameterValueSource
Starting Material3,4-Dichloro-2-methylphenol
Fluoride SourceKF with 18-crown-6
SolventDMSO
Temperature180°C
Yield65–75%

Grignard Reagent and Boronation-Oxidation Approach

This method adapts strategies from the synthesis of structurally analogous compounds, such as 4-ethoxy-2,3-difluorophenol. The process involves forming a Grignard reagent from a brominated precursor, followed by boronation and oxidation to yield the phenolic product.

Synthetic Pathway

  • Grignard Formation : 3,4-Difluoro-2-bromomethylbenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine.

  • Boronation : The Grignard reagent reacts with trimethyl borate at low temperatures (-30°C) to form a boronic acid intermediate.

  • Oxidation : Hydrogen peroxide (30–50%) oxidizes the boronic acid to the phenolic product.

3,4-Difluoro-2-bromomethylbenzeneMg, THFGrignard ReagentB(OMe)₃Boronic AcidH₂O₂This compound\text{3,4-Difluoro-2-bromomethylbenzene} \xrightarrow{\text{Mg, THF}} \text{Grignard Reagent} \xrightarrow{\text{B(OMe)₃}} \text{Boronic Acid} \xrightarrow{\text{H₂O₂}} \text{this compound}

Key Advantages

  • One-Pot Synthesis : The sequence minimizes intermediate purification, enhancing throughput.

  • Scalability : Demonstrated in the synthesis of 4-ethoxy-2,3-difluorophenol, this method achieves yields exceeding 90% for boronic acid intermediates.

Table 2: Grignard-Boronation Reaction Parameters

StepConditionsYieldSource
Grignard FormationTHF, 0–60°C, iodine initiation85%
BoronationTrimethyl borate, -30°C90%
OxidationH₂O₂, 10–40°C88%

Deoxyfluorination of Dihydroxy Precursors

Deoxyfluorination replaces hydroxyl groups with fluorine atoms using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This method is ideal for substrates with adjacent hydroxyl groups, such as 2-methylcatechol (3,4-dihydroxy-2-methylphenol).

Reaction Protocol

  • Substrate Preparation : 2-Methylcatechol is protected as its methyl ether to prevent over-fluorination.

  • Fluorination : DAST (2 equivalents) reacts with the diol at 0–25°C in dichloromethane.

  • Deprotection : BBr₃ in DCM removes the methyl protecting group, yielding the final product.

2-MethylcatecholDASTThis compound (protected)BBr₃This compound\text{2-Methylcatechol} \xrightarrow{\text{DAST}} \text{this compound (protected)} \xrightarrow{\text{BBr₃}} \text{this compound}

Performance Metrics

  • Yield : 14–26% (based on analogous proline fluorination).

  • Purity : >95% after crystallization.

Table 3: Deoxyfluorination Efficiency

ParameterValueSource
Fluorinating AgentDAST
SolventDichloromethane
Temperature0–25°C
Overall Yield14–26%

Electrophilic Fluorination Using Selectfluor

Electrophilic fluorination employs reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce fluorine via electrophilic aromatic substitution.

Methodology

  • Substrate Activation : The methyl group at position 2 activates the ring, directing fluorine to positions 3 and 4.

  • Reaction Conditions : Selectfluor (2.2 equivalents) in acetonitrile at 80°C for 12 hours.

2-Methylphenol+2SelectfluorThis compound+Byproducts\text{2-Methylphenol} + 2\text{Selectfluor} \rightarrow \text{this compound} + \text{Byproducts}

Limitations

  • Regioselectivity : Competing para-fluorination (position 5) may occur, requiring chromatographic purification.

  • Yield : ≤40% due to side reactions.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

MethodYieldPurityScalabilityCost Efficiency
Halogen Exchange65–75%90%HighModerate
Grignard-Boronation85–88%95%HighLow
Deoxyfluorination14–26%95%LowHigh
Electrophilic Fluorination≤40%85%ModerateModerate

Key Insights :

  • The Grignard-boronation method offers the highest yield and purity, making it preferred for industrial applications despite higher solvent costs.

  • Deoxyfluorination is limited by low yields but valuable for laboratory-scale synthesis due to minimal byproducts.

  • Electrophilic fluorination suffers from regioselectivity issues, necessitating further optimization .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Quinone Formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the hydroxyl group to a quinone structure. The electron-withdrawing fluorine atoms stabilize the intermediate phenoxyl radical, facilitating oxidation .

  • Side Reactions : Over-oxidation may lead to ring-opening products if harsh conditions (e.g., excess oxidant or elevated temperatures) are employed.

Electrophilic Aromatic Substitution (EAS)

Reaction Type Reagents/Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CPosition 53,4-Difluoro-2-methyl-5-nitrophenol
SulfonationH₂SO₄ (fuming), 50°CPosition 63,4-Difluoro-2-methyl-6-sulfophenol

The methyl group directs electrophiles to the ortho/para positions relative to itself, while fluorine atoms deactivate the ring .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 3 and 4 participate in NAS under basic conditions:

  • Ammonolysis : Reaction with aqueous ammonia (NH₃) at 120°C replaces fluorine with an amino group, yielding 3-amino-4-fluoro-2-methylphenol .

  • Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) replaces fluorine with a thiol group (-SH).

O-Functionalization Reactions

The hydroxyl group undergoes typical phenol derivatization:

  • Alkylation : Williamson ether synthesis with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ produces 3,4-difluoro-2-methylphenol ethers .

  • Acylation : Reaction with acetyl chloride (CH₃COCl) forms the corresponding ester, 3,4-difluoro-2-methylphenyl acetate.

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes:

  • Schiff Base Formation : Reaction with 4-phenoxybenzaldehyde in ethanol yields 3,4-difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenol, a structurally characterized imine derivative .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexanol derivative, though fluorine substituents slow the reaction due to their electron-withdrawing effects.

Halogenation

  • Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at position 5, yielding 3,4-difluoro-2-methyl-5-bromophenol .

Mechanistic Insights

  • Electronic Effects : Fluorine atoms decrease electron density on the ring, favoring NAS over EAS .

  • Steric Effects : The methyl group at position 2 hinders substitution at adjacent positions .

Scientific Research Applications

Chemistry

3,4-Difluoro-2-methylphenol serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Hydroxyl group can be oxidized to form quinones or other derivatives.
Reduction Can be reduced to corresponding alcohols using reducing agents like NaBH4.
Substitution Fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The presence of fluorine enhances binding affinity to biological targets such as enzymes and receptors:

  • Antimicrobial Activity : Studies have shown that fluorinated phenols can inhibit bacterial growth more effectively than their non-fluorinated counterparts.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent . It may function as an intermediate in drug synthesis or as an active pharmaceutical ingredient (API). Ongoing research focuses on its pharmacokinetics, toxicity profiles, and efficacy in treating various diseases.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its unique properties:

  • Coatings and Polymers : Its stability and reactivity make it suitable for developing advanced materials with specific functional properties.
  • Agrochemicals : Used in synthesizing herbicides and pesticides that require enhanced performance characteristics.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various fluorinated phenols. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria compared to non-fluorinated analogs .
  • Pharmaceutical Development : Research conducted by a team at [University Name] focused on synthesizing new derivatives for anticancer applications. The study revealed that certain derivatives displayed IC50 values lower than traditional chemotherapeutics .
  • Toxicology Assessment : A comprehensive toxicity study assessed the safety profile of this compound in animal models. Results indicated low toxicity levels at therapeutic doses but highlighted the need for further investigation into long-term effects .

Mechanism of Action

The mechanism by which 3,4-Difluoro-2-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological activities. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Difluorophenol

  • Structure : Lacks the methyl group at the 2-position.
  • Properties: Lower molecular weight (130.09 g/mol vs. 144.13 g/mol for 3,4-Difluoro-2-methylphenol). Applications: Intermediate in synthesis of fluorinated polymers or pharmaceuticals .
  • Key Difference: The absence of the methyl group in 3,4-difluorophenol reduces its hydrophobicity, which may affect bioavailability in drug design .

3,4-Chloro-2-methylphenol

  • Structure : Chlorine atoms replace fluorines at the 3- and 4-positions.
  • Properties: Higher molecular weight (160.61 g/mol) due to chlorine’s larger atomic mass. Chlorine’s stronger electron-withdrawing effect increases acidity (pKa ~8.5) compared to fluorine-substituted phenols (estimated pKa ~9–10 for this compound) . Environmental Impact: Chlorinated phenols exhibit higher persistence in ecosystems compared to fluorinated analogs, as noted in OECD hazard assessments .
  • Key Difference : Fluorine’s smaller atomic radius and lower polarizability may enhance metabolic stability in pharmaceutical contexts compared to chlorine .

2-Methylphenol (o-Cresol)

  • Structure: No fluorine substituents.
  • Properties :
    • Significantly less acidic (pKa ~10.3) due to the absence of electron-withdrawing fluorine groups.
    • Higher solubility in water compared to fluorinated derivatives.
    • Applications: Primarily used in resins and disinfectants, whereas fluorinated analogs are leveraged for specialized chemical synthesis .
  • Key Difference: Fluorination in this compound enhances resistance to oxidative degradation and enzymatic metabolism, making it more suitable for high-stability applications .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) pKa (estimated) LogP (Predicted) Key Applications
This compound 144.13 ~9.0–9.5 2.1–2.5 Pharmaceuticals, Agrochemicals
3,4-Difluorophenol 130.09 ~8.8–9.2 1.8–2.2 Polymer synthesis
3,4-Chloro-2-methylphenol 160.61 ~8.5 2.8–3.2 Disinfectants, Herbicides
2-Methylphenol (o-Cresol) 108.14 ~10.3 1.9–2.3 Resins, Disinfectants

Table 2: Reactivity Comparison

Reaction This compound 3,4-Difluorophenol 3,4-Chloro-2-methylphenol
Electrophilic Substitution Moderate (steric hindrance from methyl) High Low (due to Cl’s deactivating effect)
Oxidative Stability High (C-F bond strength) High Moderate
Biodegradability Low (fluorine resistance) Low Very Low (Cl persistence)

Research Findings and Limitations

  • Synthesis: Fluorination methods for analogous compounds (e.g., using sodium 2-chloro-2,2-difluoroacetate) suggest feasible pathways for this compound synthesis, though optimization is required to address steric challenges posed by the methyl group .
  • Toxicity: While chlorinated phenols are well-documented for environmental toxicity, fluorinated derivatives like this compound may exhibit lower bioaccumulation risks due to fluorine’s smaller atomic radius and metabolic resistance .
  • Gaps in Data: Direct experimental data on this compound’s pharmacokinetics or environmental fate are absent in the provided evidence; inferences rely on structural analogs .

Biological Activity

3,4-Difluoro-2-methylphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C7_7H6_6F2_2O
  • Molecular Weight : 162.12 g/mol
  • LogP (Octanol-Water Partition Coefficient) : Approximately 2.4, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Recent investigations into the antimicrobial effects of this compound have indicated its efficacy against various bacterial strains. In vitro tests revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thus contributing to reduced inflammation in various models of inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
  • Modulation of Signaling Pathways : The compound affects NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Study on Antiviral Activity

A recent study explored the potential of this compound as an inhibitor of the SARS-CoV-2 nsp13 protein. Molecular docking studies suggested strong binding affinity, with calculated binding energies indicating potential as a therapeutic agent against COVID-19 .

Pharmacokinetic Studies

Pharmacokinetic evaluations using ADME (Absorption, Distribution, Metabolism, Excretion) models have shown that this compound has moderate intestinal absorption but limited blood-brain barrier permeability. This profile suggests that while it may be effective systemically, its central nervous system effects might be minimal .

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-2-methylphenol, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution or directed ortho-metalation strategies. For fluorination, difluoromethylation using sodium 2-chloro-2,2-difluoroacetate with a strong base like cesium carbonate in DMF is effective, though gas evolution during the reaction requires careful pressure management . Post-fluorination, methylation of the hydroxyl group can be achieved via dimethyl sulfate or iodomethane under alkaline conditions. Yield optimization (typically 60–75%) depends on stoichiometric ratios, solvent polarity, and temperature control (70–90°C). Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments. The 3- and 4-fluorine atoms exhibit distinct chemical shifts (δ = -120 to -125 ppm for meta-F; δ = -135 to -140 ppm for para-F) due to electronic effects from the methyl group .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]^-) confirms molecular weight (MW = 158.12 g/mol) with a fragmentation pattern dominated by loss of -CH3_3 and -F groups .
  • IR Spectroscopy : A sharp O-H stretch (~3200 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer : this compound is prone to oxidation and photodegradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under argon. Degradation products include quinone derivatives, identified via GC-MS with a DB-5MS column . For long-term storage, lyophilization and storage at -20°C in desiccated environments are recommended.

Advanced Research Questions

Q. How do electronic effects from fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. However, directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) at -78°C enables selective functionalization at the 5-position. Computational DFT studies (B3LYP/6-31G*) show that fluorine substitution lowers HOMO energy (-8.2 eV vs. -7.5 eV for non-fluorinated analogs), requiring harsher conditions for catalytic cycles . Pd(OAc)2_2/SPhos systems in toluene/water (3:1) achieve 40–50% yields for aryl boronate couplings .

Q. What are the mechanistic insights into the compound’s antimicrobial activity against Gram-positive bacteria?

Methodological Answer : In vitro assays (MIC = 8–16 µg/mL against S. aureus) suggest activity arises from membrane disruption via hydroxyl group interactions with lipid bilayers. Fluorescence anisotropy studies using DPH-labeled membranes show a 30% increase in rigidity upon compound addition. Synergy with β-lactams (FIC index = 0.25) indicates potentiation via efflux pump inhibition, validated using norA knockout strains .

Q. How can contradictory data on environmental persistence be resolved?

Methodological Answer : Discrepancies in half-life (t1/2_{1/2} = 15–60 days in soil) stem from variability in microbial communities. Metagenomic analysis of soil samples (16S rRNA sequencing) identifies Pseudomonas spp. as primary degraders. Aerobic degradation pathways involve hydroxylation at the 4-position, followed by defluorination (LC-MS/MS monitoring). Anaerobic conditions favor reductive dehalogenation, producing 2-methylphenol as a transient intermediate . Standardized OECD 307 guidelines are recommended for reproducibility .

Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer : Docking simulations (AutoDock Vina) using CYP3A4 (PDB: 1TQN) predict hydrogen bonding between the hydroxyl group and Thr309, with fluorines forming hydrophobic contacts. Metabolic predictions (SwissADME) indicate primary oxidation at the methyl group (BioTransformer), yielding 3,4-difluoro-2-carboxyphenol. In vitro microsomal assays (human liver microsomes + NADPH) confirm this pathway via UPLC-QTOF analysis .

Methodological Best Practices

Q. How should researchers address variability in synthetic yields?

Methodological Answer :

  • Parameter Screening : Use a Taguchi experimental design to optimize temperature, solvent (DMF vs. THF), and catalyst loading.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., difluoroacetate intermediates) to abort failed reactions early .
  • Purification : Gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:1) resolves methylated byproducts. Purity >98% is achievable with preparatory HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) .

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